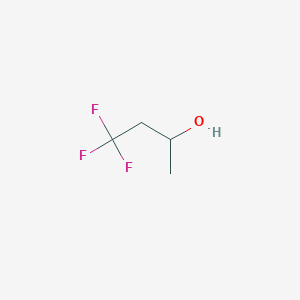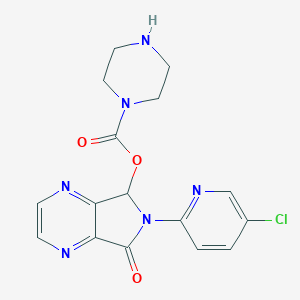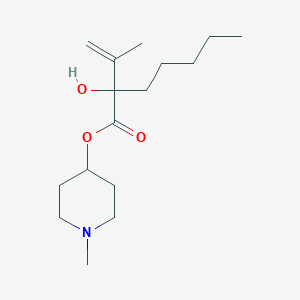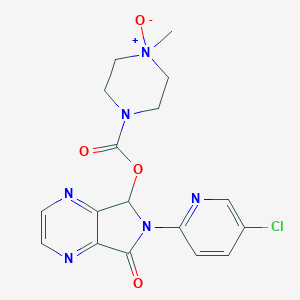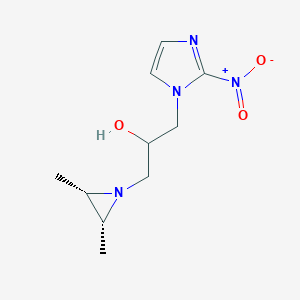
cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. This compound is commonly referred to as RSU-1069, and it is a hypoxic cell radiosensitizer. RSU-1069 has been shown to selectively target cancer cells, making it a promising tool for cancer treatment.
Mécanisme D'action
RSU-1069 acts as a hypoxic cell radiosensitizer by selectively targeting hypoxic cancer cells. Hypoxic cancer cells are resistant to traditional cancer treatments because they lack oxygen, which is necessary for radiation therapy and chemotherapy to be effective. RSU-1069 works by binding to the DNA of hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death.
Effets Biochimiques Et Physiologiques
RSU-1069 has been shown to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death. RSU-1069 has also been shown to have a low toxicity profile, making it a promising tool for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of RSU-1069 is its selective targeting of hypoxic cancer cells. This makes it a promising tool for cancer treatment, as it has the potential to be more effective than traditional cancer treatments. However, RSU-1069 also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, RSU-1069 is not currently approved for use in humans, so further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on RSU-1069. One area of research is the development of more effective hypoxic cell radiosensitizers. Another area of research is the development of new methods for delivering RSU-1069 to cancer cells. Additionally, more research is needed to determine the safety and efficacy of RSU-1069 in humans. Overall, RSU-1069 has the potential to be a promising tool for cancer treatment, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of RSU-1069 involves several steps. The first step is the preparation of 2-nitroimidazole, which is then treated with 2,3-dimethyl-1-aziridinecarboxylic acid to form the aziridine derivative. The aziridine derivative is then converted to RSU-1069 by reacting it with ethanolamine. The final product is obtained through crystallization.
Applications De Recherche Scientifique
RSU-1069 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target hypoxic cancer cells, which are resistant to traditional cancer treatments such as radiation therapy and chemotherapy. RSU-1069 works by binding to the DNA of cancer cells, which leads to the formation of free radicals and subsequent cell death.
Propriétés
Numéro CAS |
105027-77-8 |
|---|---|
Nom du produit |
cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol |
Formule moléculaire |
C10H16N4O3 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13? |
Clé InChI |
VKUQQJFQNDTATQ-XOIHQXTHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
SMILES |
CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
SMILES canonique |
CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
Synonymes |
1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol RSU 1164 RSU 1164, (cis)-isomer RSU 1164, (trans)-isomer RSU 1165 RSU-1164 RSU-1165 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
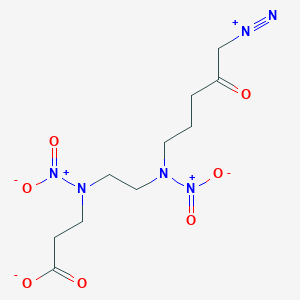
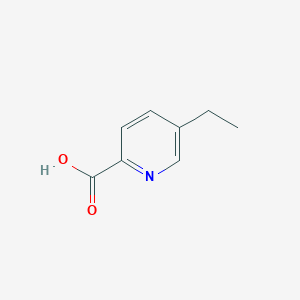
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

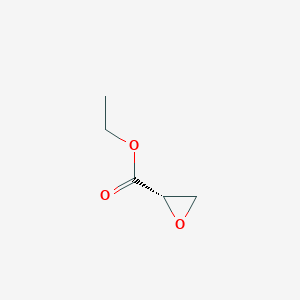

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

